

Edasalonexent dosing protocol 100 mg/kg/day divided doses

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Compound Focus: Edasalonexent

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Application Notes: Edasalonexent in DMD Treatment

Edasalonexent (CAT-1004) is an investigational, orally administered small-molecule drug designed to inhibit nuclear factor kappa-B (NF- κ B), a signaling pathway chronically activated in DMD that drives muscle degeneration and suppresses regeneration [1]. Its potential as a foundational therapy lies in its applicability across a broad range of patients, as it is effective regardless of the underlying dystrophin mutation [1] [2].

Clinical studies indicate a consistent dosing regimen and provide insights into its pharmacological profile:

- **Dosage and Administration:** The established dose in clinical trials is **100 mg/kg administered orally once daily** [3]. The available evidence from the published literature does not specify that this total daily dose is divided; it is consistently referred to as a once-daily regimen.
- **Pharmacological Action:** As an NF- κ B inhibitor, **edasalonexent** aims to modify the disease course by reducing inflammation and fibrosis, thereby preserving muscle function and slowing disease progression [1] [3].
- **Safety and Tolerability:** The drug has demonstrated a manageable safety profile. The majority of adverse events were mild, with gastrointestinal issues (primarily diarrhea) being the most commonly reported. No serious adverse events were attributed to the drug in the phase 2 study, and it was well-tolerated over extended treatment periods [1] [2] [3].

Quantitative Clinical Data Summary

The table below summarizes key quantitative findings from the MoveDMD phase 2 and PolarisDMD phase 3 clinical trials.

Trial Parameter	MoveDMD Phase 2 Trial [1] [2]	PolarisDMD Phase 3 Trial [3]
Dosage	100 mg/kg/day	100 mg/kg/day
Patient Population	31 boys, aged ≥ 4 -<8 years, steroid-naïve	131 boys, aged ≥ 4 -<8 years
Trial Design	Placebo-controlled with open-label extension	Randomized, double-blind, placebo-controlled (52 weeks)
Primary Efficacy Endpoint	MRI T2, functional measures	North Star Ambulatory Assessment (NSAA)
Key Efficacy Outcome	Slowed disease progression vs. control; preservation of muscle function	Difference vs. placebo in NSAA and TFTs was not statistically significant overall
Key Subgroup Finding	N/A	Less functional decline; more robust effect in patients ≤ 6 years old
Most Common Adverse Event	Mild, transient diarrhea	Gastrointestinal events (primarily diarrhea)
Safety Conclusion	No serious adverse events; well-tolerated over >55 patient-years	Generally well-tolerated with a manageable safety profile

Experimental Protocols for DMD Clinical Trials

The following protocols are based on the methodologies employed in the global Phase 3 PolarisDMD trial, which serve as a robust model for clinical investigation of DMD therapeutics [3].

1. Patient Recruitment and Randomization

- **Patient Population:** Enroll male pediatric patients, aged ≥ 4 to < 8 years old, with a confirmed diagnosis of DMD due to any dystrophin mutation.
- **Key Criteria:** Participants should be steroid-naïve or have not received steroids for ≥ 6 months prior to the study.
- **Study Design:** A randomized, double-blind, placebo-controlled trial.
- **Randomization:** Randomize eligible patients in a 2:1 ratio to receive either **edasalonexent** (100 mg/kg/day) or a matching placebo.

2. Dosing and Drug Administration

- **Formulation:** Administer **edasalonexent** as an oral capsule.
- **Dosage:** The total daily dose is 100 mg/kg.
- **Schedule:** The total daily dose is to be administered **once daily** [3].

3. Efficacy and Functional Assessment Schedule Assess patients at baseline and every 3 months for the duration of the trial (e.g., 52 weeks).

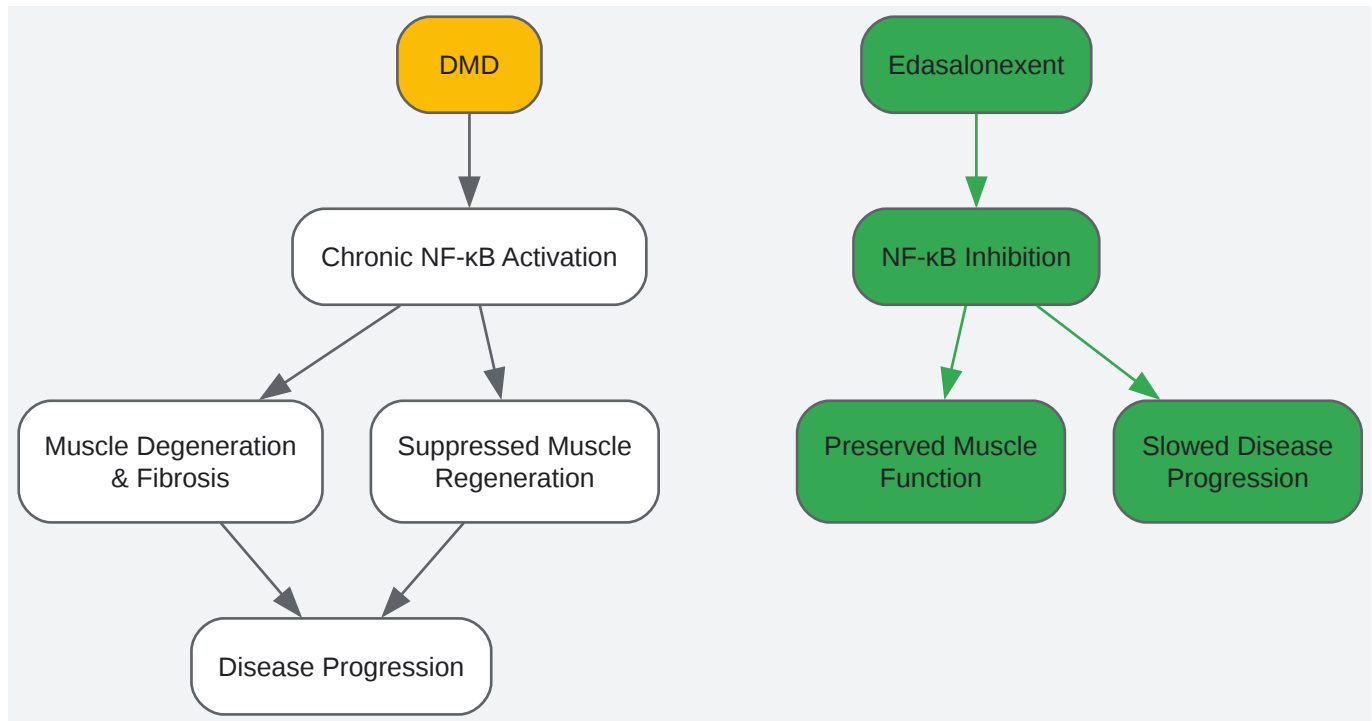
- **Primary Endpoint:** Change from baseline in the **North Star Ambulatory Assessment (NSAA)** total score. This is a functional scale measuring ambulatory ability.
- **Secondary Endpoints:**
 - **Timed Function Tests (TFTs):** Include time to run/walk 10 meters, time to stand from supine (TTSTAND), and time to climb 4 stairs.
 - **Patient-Reported Outcome:** Assess physical function using the **Pediatric Outcomes Data Collection Instrument (PODCI)**.
- **Exploratory Endpoints:**
 - **Muscle Health Biomarkers:** Measure levels of NF- κ B-regulated genes in blood to confirm target engagement [1].
 - **MRI:** Use MRI T2 relaxation time of lower leg muscles to assess muscle inflammation and integrity [1] [2].

4. Safety and Tolerability Monitoring

- **Adverse Events (AEs):** Record all AEs throughout the study, noting their severity, duration, and relationship to the study drug.
- **Vital Signs and Growth:** Monitor parameters such as heart rate and Body Mass Index (BMI) percentile. The phase 2 trial noted a decline in heart rate toward age-normative values and a decrease in weight percentile [2].
- **Clinical Laboratory Tests:** Perform standard hematology and chemistry panels. Include assessments of adrenal function (ACTH and cortisol levels) [2].

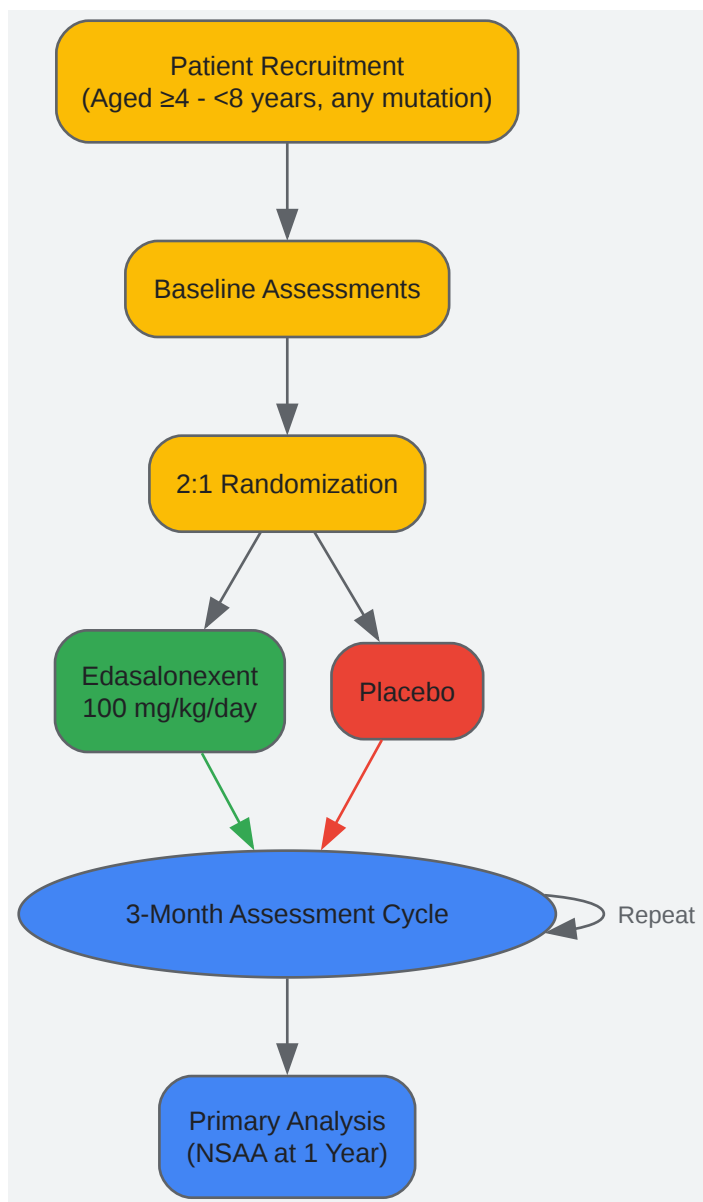
Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed drug mechanism and the structured approach for clinical evaluation.



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*Diagram 1: Proposed mechanism of action for **Edasalonexent** in DMD. **Edasalonexent** inhibits the chronically activated NF-κB pathway, which is a key driver of muscle pathology in Duchenne Muscular Dystrophy (DMD). By blocking this pathway, the drug aims to reduce muscle degeneration and improve regeneration, leading to preserved muscle function and slowed disease progression [1].*



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*Diagram 2: Workflow of the Phase 3 clinical trial protocol for **Edasalonexent**. This outlines the key stages of the PolarisDMD trial, from patient recruitment through the final analysis. Patients were randomized to receive either the active drug or placebo and assessed in regular cycles, with the primary efficacy analysis conducted after one year of treatment [3].*

Conclusion and Key Considerations

Edasalonexent represents a mutation-agnostic, disease-modifying approach to DMD therapy. The established dosing protocol of 100 mg/kg administered orally once daily has been evaluated in large clinical trials.

A critical consideration for researchers is the **age-dependent effect** observed in the Phase 3 trial. While the primary endpoints were not met for the entire study population, a pre-specified analysis revealed that younger patients (≤ 6.0 years) demonstrated a more robust and statistically significant treatment effect for some assessments [3]. This suggests that **initiating treatment early in the disease course may be essential for maximizing therapeutic benefit.**

Future research directions may focus on further exploring this age effect, evaluating **edasalonexent** in combination with other therapeutic modalities, and developing biomarkers for better predicting treatment response.

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References

1. Disease-modifying effects of edasalonexent, an NF- κ B ... [sciencedirect.com]
2. Edasalonexent Slows DMD Progression in Phase 2 Trial [neurologylive.com]
3. Results of the PolarisDMD Trial [pubmed.ncbi.nlm.nih.gov]

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